Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application but generally involves binding to specific receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
Methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds are structurally similar and can be converted to tert-butyl carboxylates.
5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acids: These compounds share a similar core structure and have been studied for their biological activity.
Uniqueness
Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4’-piperidine]-1’-carboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties that can be advantageous in various applications.
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-oxospiro[7H-cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-12-9-13-14(19-11-12)10-18(15(13)21)5-7-20(8-6-18)16(22)23-17(2,3)4/h9,11H,5-8,10H2,1-4H3 |
InChI Key |
QCZXYHLKRQKVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC3(C2=O)CCN(CC3)C(=O)OC(C)(C)C)N=C1 |
Origin of Product |
United States |
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